molecular formula C6H16N2O3 B12648984 Triethylamine nitrate CAS No. 27096-31-7

Triethylamine nitrate

Cat. No.: B12648984
CAS No.: 27096-31-7
M. Wt: 164.20 g/mol
InChI Key: XRDNFNGIKTYHAN-UHFFFAOYSA-N
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Description

Triethylammonium nitrate is a protic ionic liquid that has garnered attention due to its unique properties and applications. It is composed of triethylamine and nitric acid, forming a salt with the chemical formula C6H16N2O3. This compound is known for its high solubility in water, low volatility, and ability to act as a catalyst in various organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylammonium nitrate can be synthesized through the neutralization reaction between triethylamine and nitric acid. The reaction is typically carried out under controlled conditions to ensure complete neutralization and to avoid any side reactions. The general reaction is as follows:

(C2H5)3N+HNO3(C2H5)3NHNO3(C_2H_5)_3N + HNO_3 \rightarrow (C_2H_5)_3NHNO_3 (C2​H5​)3​N+HNO3​→(C2​H5​)3​NHNO3​

This reaction is exothermic and should be performed with proper cooling to manage the heat generated .

Industrial Production Methods: In an industrial setting, the production of triethylammonium nitrate involves the careful addition of nitric acid to triethylamine in a reactor equipped with cooling systems. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Triethylammonium nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines .

Mechanism of Action

The mechanism by which triethylammonium nitrate exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. In chemical reactions, it can act as both a proton donor and acceptor, facilitating various catalytic processes. Its ionic nature allows it to stabilize transition states and intermediates, enhancing reaction rates .

Comparison with Similar Compounds

Uniqueness: Triethylammonium nitrate is unique due to its balance of hydrophilicity and hydrophobicity, making it an effective solvent and catalyst in various reactions. Its ability to form stable ionic liquids at room temperature also sets it apart from other similar compounds .

Properties

CAS No.

27096-31-7

Molecular Formula

C6H16N2O3

Molecular Weight

164.20 g/mol

IUPAC Name

N,N-diethylethanamine;nitric acid

InChI

InChI=1S/C6H15N.HNO3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H,2,3,4)

InChI Key

XRDNFNGIKTYHAN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.[N+](=O)(O)[O-]

Origin of Product

United States

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